Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate
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Overview
Description
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate typically involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride. The reaction is carried out at 80°C for 2 hours, and the product is obtained as colorless crystals after cooling . The yield of this reaction is approximately 88% based on the starting material .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrogenation catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of functional polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound is similar in structure but has different substituents on the phenyl ring.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: This is a precursor in the synthesis of methyl 2-acetamido-3-(4-acetoxyphenyl)acrylate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its acetoxy and acetamido groups contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
60470-86-2 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl (E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)/b13-8+ |
InChI Key |
ASCCDJXFDVLMKN-MDWZMJQESA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)OC |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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